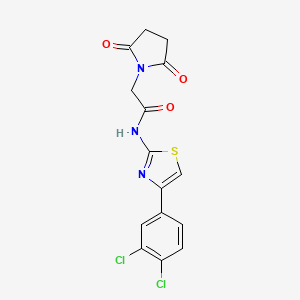

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as DTA-1, is a small molecule drug that has gained significant attention for its potential use in immunotherapy. DTA-1 belongs to the class of immunomodulatory drugs known as checkpoint inhibitors, which are designed to stimulate the immune system to attack cancer cells.

Applications De Recherche Scientifique

Structural and Molecular Interactions

Research has demonstrated the importance of structural analysis in understanding the interactions and properties of compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. For instance, compounds with chlorophenyl and thiadiazol moieties have been shown to form 3-D arrays through various intermolecular interactions, including hydrogen bonds and π interactions, which are critical for their biological activities (Boechat et al., 2011). Similarly, the orientation of chlorophenyl rings relative to thiazole rings and the formation of C—H⋯O interactions in the crystal structures of related acetamides highlight the significance of molecular conformation in their chemical properties (Saravanan et al., 2016).

Biological Activities and Applications

Several studies have synthesized and evaluated the biological activities of compounds related to this compound, focusing on their potential as therapeutic agents. For example, modifications of the benzothiazole and thiadiazole moieties have led to compounds with significant anticancer activities, underscoring the potential of these derivatives in cancer therapy (Yurttaş et al., 2015). Additionally, the antimicrobial properties of novel thiazolidinone and acetidinone derivatives suggest their use in combating microbial infections (Mistry et al., 2009).

Chemical Reactivity and Coordination Ability

A comparative theoretical study of dichloro-substituted (1,3-thiazol-2-yl)acetamides, including those related to the compound , has revealed insights into their coordination ability and chemical reactivity. This research suggests that these molecules exhibit potential for pharmacological importance due to their significant biological activities and distinct chemical reactivities, which vary with the position of substitution (Kumar & MisraNeeraj, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs has extended to their application in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential as photosensitizers. Moreover, molecular docking studies have identified compounds with strong binding affinities to target proteins, suggesting their relevance in drug discovery (Mary et al., 2020).

Mécanisme D'action

Target of Action

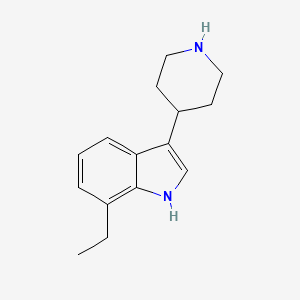

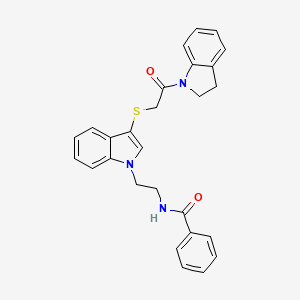

It’s known that both thiazole and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing thiazole and indole scaffolds are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity . The specific changes resulting from these interactions would depend on the nature of the target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may potentially affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the range of biological activities associated with thiazole and indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O3S/c16-9-2-1-8(5-10(9)17)11-7-24-15(18-11)19-12(21)6-20-13(22)3-4-14(20)23/h1-2,5,7H,3-4,6H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGGCXOTMIORNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)

![5-(2,4-Dichlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2983801.png)